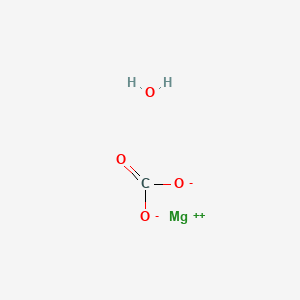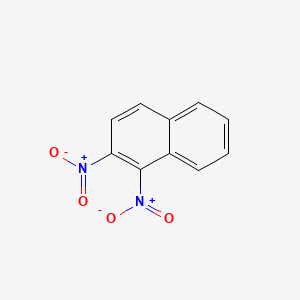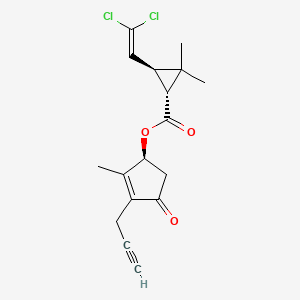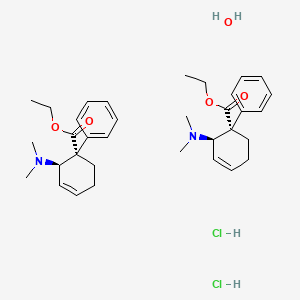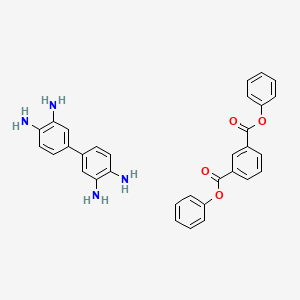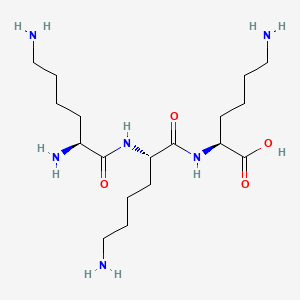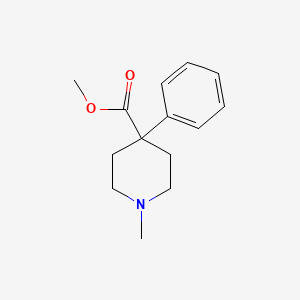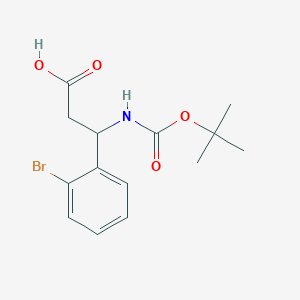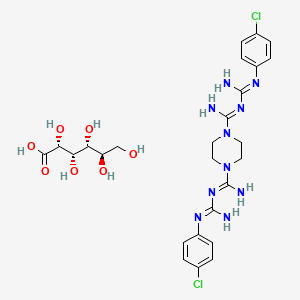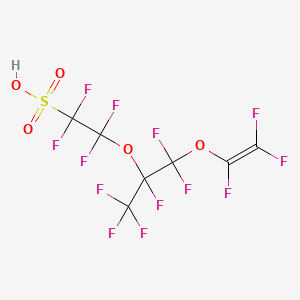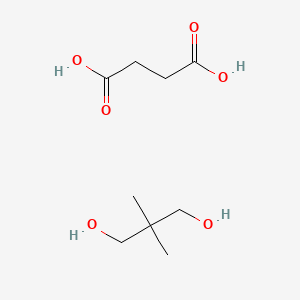
Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Copolyesters based on isosorbide and butanedioic acid in combination with monomers such as adipic acid and dimethyl terephthalate were synthesized and characterized . Linear OH-functionalized polyesters were obtained via melt polyesterification of dicarboxylic acids with OH-functional monomers .
Molecular Structure Analysis
The molecular structure of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is based on structures generated from information available in ECHA’s databases . However, the exact molecular structure is not displayed as the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. However, it’s worth noting that the synthesis of this polymer involves the reaction of dicarboxylic acids with OH-functional monomers .
科学的研究の応用
Synthesis and Characterization of Biobased Polyesters
Research has demonstrated the feasibility of synthesizing novel polyesters using butanedioic acid and 2,2-dimethyl-1,3-propanediol. These polyesters are noted for their potential in coating applications due to their thermal stability and suitable glass transition temperatures. Studies have also focused on the synthesis of oligoesters for applications as macromonomers, emphasizing the use of green processes for production (Gubbels et al., 2013); (Cruz-Izquierdo et al., 2015).
Environmental and Sustainable Applications
Several studies highlight the environmental benefits of using bio-based components like butanedioic acid and 2,2-dimethyl-1,3-propanediol in polymer production. These components contribute to the development of degradable polymers with a lower environmental impact compared to traditional petroleum-based polymers. Research into the use of such bio-based polymers in medical materials and degradable packages suggests a promising avenue for reducing the ecological footprint of various industries (Lindblad et al., 2002).
Advanced Functional Materials
Further research has explored the synthesis of poly(β-amino esters) and their potential applications in drug delivery systems, highlighting the versatility of polymers derived from butanedioic acid and 2,2-dimethyl-1,3-propanediol. These studies emphasize the polymers' biocompatibility and degradation properties, making them suitable for various biomedical applications (Lynn and Langer, 2000).
Innovative Production Techniques
Research on the autotrophic production of (R)-1,3-butanediol, a related compound, showcases innovative methods for synthesizing valuable chemicals from CO2, demonstrating the potential for sustainable and environmentally friendly production processes. This approach underlines the growing importance of bio-based production pathways in creating industrial chemicals and materials with a reduced carbon footprint (Gascoyne et al., 2021).
作用機序
Action Environment
The action of PBS is heavily influenced by environmental factors. For instance, the rate of its degradation can be affected by factors such as temperature, humidity, and the presence of specific microorganisms. Furthermore, 2,2-Dimethyl-1,3-propanediol, one of the monomers of PBS, readily absorbs moisture on exposure to air , which could influence the stability and efficacy of PBS.
特性
IUPAC Name |
butanedioic acid;2,2-dimethylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.C4H6O4/c1-5(2,3-6)4-7;5-3(6)1-2-4(7)8/h6-7H,3-4H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJJXHLTYJRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28257-92-3 |
Source


|
| Details | Compound: Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28257-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28257-92-3 |
Source


|
| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



